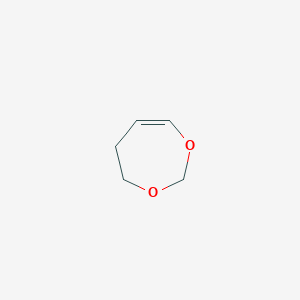

4,5-Dihydro-1,3-dioxepin

Descripción

Overview of Seven-Membered Heterocyclic Ethers in Organic Chemistry

Seven-membered heterocyclic compounds are a notable class of molecules in organic chemistry, characterized by a ring structure containing seven atoms, at least one of which is a heteroatom like oxygen, nitrogen, or sulfur. numberanalytics.com Those containing an oxygen atom are known as oxepines. numberanalytics.com The study of these compounds, particularly unsaturated derivatives in 5- and 6-membered rings, is a major focus of heterocyclic chemistry. wikipedia.org

The chemistry and biological activities of seven-membered heterocyclic compounds have garnered significant attention from researchers. utas.edu.au Many synthetic methods for creating these rings are extensions of techniques used for smaller ring systems. utas.edu.au Oxepines, a subset of these compounds, have been found to possess a range of potent biological activities. tsijournals.comresearchgate.net This has spurred extensive research into their synthesis and functionalization. tsijournals.comresearchgate.net

The parent compound, oxepine, is a seven-membered ring with an oxygen atom and three double bonds. wikipedia.org It exists in a state of equilibrium with its valence tautomer, benzene (B151609) oxide. wikipedia.orgslideshare.net This equilibrium can be influenced by factors such as temperature, solvent, and the presence of substituents on the ring. slideshare.net Due to the inherent instability of many simple oxepines, their direct commercial applications are limited. slideshare.net However, their unique structural and biological properties make them important targets in natural product synthesis. nih.gov

Academic Significance of 4,5-Dihydro-1,3-dioxepin and Related Derivatives as Synthetic Intermediates and Monomers

This compound and its derivatives are recognized as valuable intermediates in organic synthesis. nih.gov They serve as precursors for the creation of other important molecules, such as γ-butyrolactone derivatives, 2-arylpropionic acids, and substituted tetrahydrofurans. nih.gov The stereospecific conversion of these dioxepins into polysubstituted tetrahydrofuran (B95107) derivatives highlights their utility. nih.gov

The synthesis of these compounds can be achieved through various methods, including asymmetric cascade reactions. For instance, a bimetallic catalytic system involving rhodium(II) and a chiral N,N′-dioxide–Sm(III) complex has been successfully used to produce chiral 4,5-dihydro-1,3-dioxepins with high yields and excellent enantioselectivity. nih.gov

Beyond their role as intermediates, these compounds also show potential as monomers in polymerization reactions. The study of 1,3-dioxolan-4-ones as monomers for producing polylactic acid (PLA) provides a parallel example of how such cyclic ethers can be used in polymer chemistry. nih.gov This suggests a potential avenue for the application of this compound in the development of new polymeric materials.

Scope and Core Research Foci within the Field of Dihydro-1,3-dioxepins

Current research in the field of dihydro-1,3-dioxepins is multifaceted, with a strong emphasis on the development of efficient synthetic methodologies. A key focus is the creation of chiral and densely functionalized 4,5-dihydro-1,3-dioxepines. nih.gov This is often pursued through asymmetric synthesis, aiming for high yields and stereoselectivity. nih.gov

A significant area of investigation is the use of tandem reactions, such as the carbonyl ylide formation/[4+3]-cycloaddition, to construct the seven-membered ring system. nih.gov Researchers are actively exploring different catalytic systems to improve the efficiency and selectivity of these reactions. nih.gov

Another important research direction is the transformation of the synthesized dihydro-1,3-dioxepins into other synthetically useful molecules. nih.gov The ability to convert these compounds into multi-substituted tetrahydrofuran derivatives, for example, is a testament to their versatility as building blocks in organic synthesis. nih.gov The structural and conformational behavior of these molecules, including their coordination properties with metals, is also an area of active study. srce.hr

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C5H8O2 |

| Molar Mass | 100.12 g/mol |

| Boiling Point | 125-127 °C |

| Density | 1.049 g/mL at 25 °C |

| Refractive Index | n20/D 1.457 |

| CAS Number | 5417-32-3 |

Propiedades

Número CAS |

74076-64-5 |

|---|---|

Fórmula molecular |

C5H8O2 |

Peso molecular |

100.12 g/mol |

Nombre IUPAC |

4,5-dihydro-1,3-dioxepine |

InChI |

InChI=1S/C5H8O2/c1-2-4-7-5-6-3-1/h1,3H,2,4-5H2 |

Clave InChI |

FKZHHBXSHRSSHO-UHFFFAOYSA-N |

SMILES canónico |

C1COCOC=C1 |

Origen del producto |

United States |

Synthetic Methodologies for 4,5 Dihydro 1,3 Dioxepin and Precursors

Direct Synthetic Routes to 4,5-Dihydro-1,3-dioxepins

Direct routes to the 4,5-Dihydro-1,3-dioxepin skeleton are prized for their atom economy and efficiency. These methods typically involve the formation of the seven-membered ring in a single, often stereocontrolled, step from acyclic precursors.

A highly efficient method for synthesizing the 4,5-dihydro-1,3-dioxepine framework is through a catalytic three-component tandem reaction. This approach assembles the complex heterocyclic structure from simple starting materials in a single operation. nih.govsemanticscholar.org The reaction involves the cycloaddition of a four-atom component with a three-atom component, generated in situ.

Researchers have developed a novel bimetallic catalytic system for the asymmetric synthesis of chiral 4,5-dihydro-1,3-dioxepines. rsc.org This system combines a Rhodium(II) salt and a chiral N,N′-dioxide–Samarium(III) complex to promote a tandem carbonyl ylide formation followed by an asymmetric [4 + 3]-cycloaddition. nih.govrsc.org The reaction brings together β,γ-unsaturated α-ketoesters, aldehydes, and α-diazoacetates. nih.gov

In this relay catalytic process, the Rhodium(II) complex first reacts with the α-diazoacetate to generate a carbonyl ylide intermediate. semanticscholar.org Subsequently, the chiral Samarium(III) Lewis acid complex activates the β,γ-unsaturated α-ketoester and controls the facial selectivity of the ensuing [4 + 3]-cycloaddition, leading to the formation of the dioxepine ring with high stereocontrol. nih.govsemanticscholar.org This dual catalytic approach successfully achieves high yields and enantioselectivity, with reported yields of up to 97%. semanticscholar.orgrsc.org

The enantioselectivity of the tandem [4 + 3]-cycloaddition is a key feature of the bimetallic catalytic method. nih.gov The use of a chiral N,N′-dioxide ligand in conjunction with the Samarium(III) salt is crucial for inducing chirality in the final 4,5-dihydro-1,3-dioxepine product. rsc.org This combined catalytic system has been shown to afford various chiral dioxepines with excellent enantiomeric excess (ee), often reaching up to 99% ee. nih.govsemanticscholar.org

The origin of the chiral induction is attributed to the chiral environment created by the N,N′-dioxide–Sm(III) complex around the dipolarophile (the β,γ-unsaturated α-ketoester). nih.gov This chiral Lewis acid directs the approach of the rhodium-generated carbonyl ylide, effectively controlling the stereochemical outcome of the cycloaddition. nih.govsemanticscholar.org Experimental studies and X-ray structural analysis of the catalysts and products have helped to elucidate the reaction mechanism and the source of this high level of chiral induction. nih.govrsc.org

The Rh(II)/Sm(III) bimetallic system demonstrates a broad substrate scope, tolerating a variety of substituents on the aldehyde, α-diazoacetate, and β,γ-unsaturated α-ketoester components. This versatility allows for the synthesis of a diverse library of densely functionalized, chiral 4,5-dihydro-1,3-dioxepines. nih.gov The reaction proceeds smoothly with aromatic, heteroaromatic, and aliphatic aldehydes. nih.gov

Below is a table summarizing the substrate scope for the synthesis of various 4,5-dihydro-1,3-dioxepine derivatives using the Rh(II)/Sm(III) catalytic system.

| Aldehyde (R¹) | α-Diazoacetate (Ar) | β,γ-Unsaturated α-ketoester (R²) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 4-MeOC₆H₄ | Ph | Ph | 95 | 99 |

| 4-FC₆H₄ | Ph | Ph | 96 | 99 |

| 2-Thienyl | Ph | Ph | 91 | 99 |

| Cinnamaldehyde | Ph | Ph | 75 | 98 |

| Cyclohexanecarboxaldehyde | Ph | Ph | 78 | 98 |

| 4-MeOC₆H₄ | 4-BrC₆H₄ | Ph | 97 | 99 |

| 4-MeOC₆H₄ | Ph | 4-MeC₆H₄ | 92 | 99 |

Data sourced from studies on Rh(II)/Sm(III) relay catalysis. nih.gov

The 4,5-dihydro-1,3-dioxepine structure can also be accessed through the isomerization of related isomers, such as 4,7-dihydro-1,3-dioxepins. researchgate.net These precursors are often synthesized via ring-closing metathesis (RCM), a powerful reaction for forming cyclic olefins. sigmaaldrich.com During or after the RCM process, the double bond within the newly formed ring can migrate to a more thermodynamically stable position, a common event in metathesis reactions. nih.govresearchgate.net This isomerization can convert the initial kinetic RCM product into the conjugated 4,5-dihydro-1,3-dioxepine system.

Olefin isomerization is a well-documented side reaction in olefin metathesis catalyzed by ruthenium complexes. organic-chemistry.org The active ruthenium catalysts, particularly second-generation Grubbs-type catalysts, can decompose under certain conditions to form ruthenium hydride species. nih.govresearchgate.net These ruthenium hydrides are highly active catalysts for olefin isomerization. nih.gov Therefore, in the synthesis of a seven-membered dioxepine ring via RCM, residual ruthenium hydride species in the reaction mixture can catalyze the migration of the double bond from the 4,7-position to the more stable 4,5-position. While often considered an undesirable side reaction, this isomerization can be harnessed to produce the 4,5-dihydro-1,3-dioxepine isomer. nih.govorganic-chemistry.org The use of specific additives, such as 1,4-benzoquinone, has been explored to suppress this isomerization when it is not the desired outcome. nih.govorganic-chemistry.org

Olefin Isomerization for Ring-Closing Metathesis Products

Base-Catalyzed Isomerization

The conversion of 4,7-Dihydro-1,3-dioxepins to the thermodynamically more stable 4,5-Dihydro-1,3-dioxepins can be effectively promoted by a base catalyst. This olefin isomerization involves the migration of the double bond within the seven-membered ring. One common method employs potassium tert-butoxide, a strong, non-nucleophilic base, to facilitate this transformation. nih.gov The reaction is typically carried out in an appropriate solvent, where the base abstracts a proton to initiate the double bond migration. This process is a key step in creating the desired 4,5-dihydro isomer, which serves as a versatile intermediate in further synthetic applications. nih.gov

In addition to strong bases, certain transition metal complexes can also catalyze this isomerization. While not strictly base-catalyzed in the traditional sense, complexes involving metals like ruthenium are also utilized for this type of olefin isomerization, providing an alternative route to the desired product. nih.gov

Diastereomeric Control in Isomerization

Achieving control over stereochemistry is a significant challenge in synthetic chemistry. In the context of substituted 4,7-Dihydro-1,3-dioxepins, isomerization can lead to the formation of new stereocenters or influence the final stereochemical outcome of a molecule. Highly enantioselective isomerization has been achieved using specialized chiral catalysts. iitkgp.ac.inresearchgate.netnih.gov

For instance, the use of Me-DuPHOS-modified dihalogenonickel complexes as catalysts has been reported to achieve high enantioselectivity in the isomerization of 4,7-Dihydro-1,3-dioxepins. iitkgp.ac.inresearchgate.netnih.gov The choice of a chiral ligand, such as Me-DuPHOS, creates a chiral environment around the metal center, which then directs the isomerization pathway to favor one enantiomer over the other. This level of control is crucial for the synthesis of optically active molecules, which are of paramount importance in pharmaceutical and materials science. The diastereoselectivity observed in such reactions is often dependent on the kinetic resolution of the starting materials or the catalyst's ability to favor a specific transition state, which is influenced by the steric and electronic properties of both the substrate and the catalyst. thieme-connect.de

Synthesis of 4,7-Dihydro-1,3-dioxepin Precursors

The 4,7-Dihydro-1,3-dioxepin ring system is a key precursor that is typically synthesized before the isomerization step. Ring-closing metathesis and the formation of related cyclic carbonate structures are two prominent methods for its construction.

Ring-Closing Metathesis (RCM) of Diallyl Acetals

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic olefins. nih.govthieme-connect.de The synthesis of 4,7-Dihydro-1,3-dioxepins via RCM starts with the formation of a diallyl acetal (B89532). This is typically achieved by the acetalization of an aldehyde with two equivalents of allyl alcohol, often under acidic conditions using a catalyst like p-toluenesulfonic acid (PTSA). nih.gov

Once the acyclic diallyl acetal is formed, it is subjected to RCM. This intramolecular reaction involves the two terminal alkene groups of the diallyl acetal, which are joined to form a new double bond within a seven-membered ring, releasing ethylene as a volatile byproduct. This method is highly efficient for creating the 4,7-Dihydro-1,3-dioxepin core structure from readily available starting materials. nih.gov

Application of Grubbs-type Catalysts

The success of Ring-Closing Metathesis is heavily reliant on the choice of catalyst. Grubbs-type catalysts, which are ruthenium-based alkylidene complexes, are among the most effective and widely used catalysts for this transformation. researchgate.net Specifically, Grubbs' second-generation catalyst is noted for its high reactivity and excellent tolerance to a wide range of functional groups, making it ideal for the RCM of diallyl acetals. nih.govnih.govthieme-connect.de

The reaction is typically performed in a dilute solution of an inert solvent, such as dichloromethane (B109758), to favor the intramolecular RCM over intermolecular polymerization. The catalyst loading is usually low, often in the range of 1-5 mol%. The high efficiency and functional group compatibility of Grubbs-type catalysts have made the RCM of diallyl acetals a robust and reliable method for synthesizing a variety of substituted 4,7-Dihydro-1,3-dioxepins. nih.gov

| Reactant | Catalyst | Solvent | Typical Yield |

|---|---|---|---|

| (5-(bis(allyloxy)-methyl)benzo[d] nih.govresearchgate.netdioxole | Grubbs' Second-Generation Catalyst | Dichloromethane | Good to Excellent nih.gov |

Synthesis of Cyclic Carbonate Analogues (e.g., 4,7-Dihydro-1,3-dioxepin-2-one)

The synthesis of cyclic carbonate analogues, such as 4,7-Dihydro-1,3-dioxepin-2-one, involves the reaction of a suitable 1,4-diol with a carbonylating agent. The key precursor for the parent compound is cis-2-butene-1,4-diol. This diol possesses the necessary stereochemistry and functionality to form the seven-membered ring with a double bond at the 4,7-positions relative to the oxygen atoms.

The reaction of cis-2-butene-1,4-diol with phosgene or a phosgene equivalent, such as triphosgene or diphosgene, in the presence of a base, leads to the formation of the cyclic carbonate. Alternatively, transesterification with a dialkyl carbonate (e.g., dimethyl carbonate or diethyl carbonate) in the presence of a suitable catalyst can also yield the desired product. These methods provide access to the 4,7-Dihydro-1,3-dioxepin-2-one structure, which can be a useful intermediate or target molecule in its own right.

| Diol Precursor | Common Carbonylating Agents |

|---|---|

| cis-2-Butene-1,4-diol | Phosgene, Triphosgene, Dialkyl Carbonates |

Reactivity and Reaction Mechanisms of 4,5 Dihydro 1,3 Dioxepin and Its Derivatives

Ring-Opening Transformations

The inherent ring strain and the electronic nature of the vinyl acetal (B89532) moiety make 4,5-dihydro-1,3-dioxepin and its derivatives susceptible to ring-opening transformations under various catalytic conditions. These reactions provide access to linear polymers with unique functionalities or rearranged heterocyclic structures.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for converting cyclic olefins into polymers. For this compound, this process involves the cleavage and reformation of the carbon-carbon double bond, leading to the formation of a linear polymer containing repeating acetal units in its backbone.

The polymerization of this compound via ROMP is primarily an enthalpy-driven process. The driving force stems from the relief of ring strain present in the seven-membered ring structure. bham.ac.uk While larger macrocycles (≥ 14 atoms) with negligible ring strain can undergo entropy-driven ROMP, the polymerization of smaller to medium-sized rings is favored by the significant enthalpic gain from opening the strained ring. bham.ac.uk This relief of strain overcomes the entropic penalty of converting a small molecule into a long polymer chain. The polymerization of highly strained macrocyclic monomers demonstrates first-order kinetics and a linear correlation between the number-average molecular weight (Mn) and monomer conversion, which is characteristic of a chain-growth polymerization mechanism. rsc.org The inclusion of cyclic acetals like this compound as comonomers in ROMP is also a strategy for creating biodegradable polymers. bham.ac.uk

Alternating Ring-Opening Metathesis Polymerization (AROMP) enables the synthesis of perfectly alternating copolymers by reacting two different types of monomers. This technique has been successfully applied to large-ring cyclic acetals (7–10 atoms), including derivatives of 1,3-dioxepin. nih.gov When a low-strain monomer like 4,7-dihydro-1,3-dioxepin is copolymerized with a high-strain monomer, such as a bicyclo[4.2.0]octene derivative, a precisely alternating copolymer is formed. nih.govnih.gov This method allows for the incorporation of acetal functionalities into the polymer backbone, yielding materials that are functional and often degradable under acidic conditions. nih.gov

These resulting copolymers can exhibit unique properties based on their structure. For instance, glycopolymers prepared by the AROMP of 4,7-dihydro-1,3-dioxepin and a functionalized bicyclo[4.2.0]octene form swollen polymer chains with rod-like, flexible structures in aqueous solutions. nih.gov This control over the polymer architecture provides access to distinct multivalent structures for probing biological interactions. nih.gov

Table 1: Monomers Used in Alternating Ring-Opening Metathesis Polymerization (AROMP)

| Monomer A (High Strain) | Monomer B (Low Strain) | Resulting Copolymer Feature |

|---|---|---|

| bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides | This compound | Perfectly alternating copolymer with backbone acetal functionality. nih.gov |

The success of ROMP reactions heavily relies on the use of highly efficient and functional-group-tolerant transition metal catalysts. Ruthenium-based Grubbs catalysts are preeminent initiators for the ROMP of cyclic olefins, including this compound. google.comnih.gov These catalysts are valued for their stability in air and tolerance to a wide variety of functional groups. google.com

Different generations of Grubbs catalysts offer varying levels of activity and stability. The third-generation Grubbs catalyst (GIII) is among the most prominent initiators used in ROMP and has been specifically utilized in the AROMP of large-ring cyclic acetals to produce copolymers with controlled backbone sequences. nih.govnih.govnih.gov While highly effective, the activity of these catalysts can be compromised by certain functional groups, such as amines, which can lead to catalyst degradation. nih.gov The choice of catalyst can be optimized for specific reaction requirements, such as sterically hindered substrates or desired stereoselectivity. umicore.comsigmaaldrich.com

Table 2: Common Grubbs Catalysts and Their Characteristics in ROMP

| Catalyst | Generation | Key Characteristics |

|---|---|---|

| Grubbs Catalyst® 1st Generation | First | Good general-purpose catalyst, but less active than later generations. |

| Grubbs Catalyst® 2nd Generation | Second | Higher activity and better thermal stability than 1st generation; widely used in living ROMP. nih.gov |

| Hoveyda-Grubbs Catalyst® 2nd Generation | Second | Features a chelating isopropoxybenzylidene ligand, offering increased stability and slower initiation. google.com |

| Grubbs Catalyst® 3rd Generation | Third | Contains a pyridine-ligated ruthenium center, providing very fast initiation rates; used for AROMP of dioxepins. nih.govnih.gov |

Stereoselectivity in ROMP allows for the control of the double bond geometry (cis/trans) in the resulting polymer chain, which in turn influences the material's physical and mechanical properties. Advances in catalyst design have led to the development of ruthenium complexes that can favor the formation of Z (cis) olefins. umicore.com

Furthermore, the stereochemistry of the monomer itself can be used to create stereoregular polymers. Chiral 4,5-dihydro-1,3-dioxepines can be synthesized with high enantiomeric excess using asymmetric catalytic methods, such as a bimetallic Rh(II)/Sm(III) system. rsc.orgnih.gov The polymerization of such enantiomerically pure monomers can lead to isotactic or syndiotactic polymers with ordered structures. The resulting polymer conformation and properties are directly linked to this stereochemical control. For example, glycopolymers derived from the AROMP of 4,7-dihydro-1,3-dioxepin adopt distinct, flexible, rod-like conformations in solution, a property governed by the copolymer's specific architecture. nih.gov

Beyond polymerization, 4,5-dihydro-1,3-dioxepines undergo synthetically useful rearrangements catalyzed by Lewis acids. nih.gov This vinyl acetal rearrangement provides a highly stereoselective route to cis- and trans-2,3-disubstituted tetrahydrofuran (B95107) derivatives, which are important structural motifs in many natural products and pharmaceuticals. nih.govnih.gov

The reaction is initiated by the activation of the dioxepine with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which has been shown to provide the best results. nih.gov The stereochemical outcome of the rearrangement is highly dependent on the reaction temperature. At low temperatures, the reaction proceeds under kinetic control to selectively yield the cis-2,3-disubstituted tetrahydrofuran. nih.gov At higher temperatures (e.g., around 140 °C), the thermodynamically more stable trans isomer is formed as the major product. nih.gov

The proposed mechanism involves the formation of an intermediate oxocarbenium ion. nih.gov At low temperatures, a kinetically favored zwitterionic oxocarbenium ion intermediate is formed, which leads to the cis-aldehyde. At elevated temperatures, this intermediate can invert to a thermodynamically more stable oxocarbenium ion, which then yields the trans-aldehyde. nih.gov This methodology has been applied to the synthesis of a key bis-tetrahydrofuran component of the FDA-approved HIV protease inhibitor, darunavir. nih.govnih.gov

Table 3: Stereoselective Rearrangement of 4,5-Dihydro-1,3-dioxepines

| Catalyst | Temperature | Major Product | Stereochemical Control |

|---|---|---|---|

| BF₃·OEt₂ (catalytic) | Low Temperature | cis-2,3-disubstituted tetrahydrofuran | Kinetic nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,7-Dihydro-1,3-dioxepin |

| Boron trifluoride etherate |

| Tetrahydrofuran |

| Darunavir |

| bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide |

| bicyclo[4.2.0]oct-6-ene-7-carboxamide |

| Ruthenium |

| Rhodium |

Lewis Acid-Catalyzed Vinyl Acetal Rearrangements

Stereoselective Synthesis of Substituted Tetrahydrofurans

A significant application of this compound derivatives is their rearrangement to form substituted tetrahydrofurans, a core structure in many natural products. nih.govmdpi.com Lewis acid-mediated ring contraction is a key strategy in this synthetic approach. The choice of Lewis acid can dictate the stereochemical outcome of the reaction, allowing for selective synthesis of different diastereomers. nih.gov

For instance, the use of (iPrO)2TiCl2 as a Lewis acid on a this compound derivative has been shown to produce a specific stereoisomer in a 53% yield with a high diastereomeric ratio (30:1). nih.gov In contrast, employing TBSOTf as the Lewis acid with the same substrate leads to a different diastereomer in 85% yield and a 13:1 diastereomeric ratio. nih.gov This highlights the tunability of the reaction to achieve desired stereoisomers.

Another approach involves the treatment of a this compound derivative with dimethyltitanocene followed by triisobutylaluminum, which results in a disubstituted tetrahydrofuran in 81% yield, albeit with moderate stereoselectivity. nih.gov Higher diastereoselectivities are generally observed in substrates that have a substituent adjacent to the carbonyl group or are disubstituted at the acetal carbon. nih.gov

Furthermore, chiral 4,5-dihydro-1,3-dioxepins, which can be synthesized with high enantiomeric excess (up to 99% ee), serve as valuable precursors for optically active multi-substituted tetrahydrofuran derivatives. nih.gov This stereospecific conversion allows for the efficient creation of complex and synthetically useful poly-substituted tetrahydrofurans. nih.gov

| Precursor | Reagents | Product | Yield (%) | Diastereomeric Ratio (dr) |

| This compound derivative (68) | (iPrO)2TiCl2 | Tetrahydrofuran stereoisomer (69) | 53 | 30:1 |

| This compound derivative (68) | TBSOTf | Tetrahydrofuran stereoisomer (70) | 85 | 13:1 |

| This compound derivative (65) | Dimethyltitanocene, Triisobutylaluminum | Disubstituted tetrahydrofuran (67) | 81 | Moderate |

Mechanistic Pathways of Rearrangement and Intermediate Identification

The rearrangement of this compound derivatives to tetrahydrofurans proceeds through distinct mechanistic pathways, primarily involving the formation of an oxonium ion intermediate. nih.gov In the Lewis acid-mediated ring contraction, chelation is believed to play a crucial role in directing the stereochemical outcome. nih.gov

The reaction initiated by dimethyltitanocene involves the rearrangement of an oxonium ion, followed by an in situ reduction of the resulting trialkylaluminum-ketone complex. nih.gov This pathway underscores the role of the reagent in both facilitating the rearrangement and controlling the subsequent chemical transformation.

In related syntheses of tetrahydrofurans, cyclic oxonium ions are also key intermediates. nih.gov For example, the reaction between certain enol ethers and 1,4-dicarbonyl compounds, catalyzed by TMS-OTf, proceeds via the initial generation of a cyclic oxonium ion. This intermediate is then captured by a nucleophilic diene to form the tetrahydrofuran ring system. nih.gov

Cycloaddition Reactions

Carbonyl Ylide Formation and Subsequent Cycloadditions

4,5-Dihydro-1,3-dioxepins can be synthesized through tandem reactions involving the formation of carbonyl ylides. nih.gov A bimetallic catalytic system, combining a Rh(II) salt and a chiral N,N'-dioxide–Sm(III) complex, has been developed for the asymmetric tandem carbonyl ylide formation/[4+3]-cycloaddition of aldehydes, α-diazoacetates, and β,γ-unsaturated α-ketoesters. nih.gov This method yields various chiral 4,5-dihydro-1,3-dioxepines in high yields (up to 97%) and with excellent enantioselectivity (up to 99% ee). nih.gov

The reaction is initiated by the intermolecular reaction between an α-diazocarbonyl compound and an aldehyde to form a carbonyl ylide. nih.gov The chiral Lewis acid catalyst then promotes the stereoselective [4+3] cycloaddition with the β,γ-unsaturated α-ketoester. nih.gov This strategy provides an efficient route to densely functionalized chiral 4,5-dihydro-1,3-dioxepines. nih.gov These products are valuable intermediates, for example, in the synthesis of substituted tetrahydrofurans. nih.gov

| Reactants | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee) |

| β,γ-Unsaturated α-ketoesters, Aldehydes, α-Diazoacetates | Rh(II) salt and chiral N,N'-dioxide–Sm(III) complex | Chiral 4,5-dihydro-1,3-dioxepines | up to 97 | up to 99% |

1,3-Dipolar Cycloaddition with Nitrile Oxides

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org While direct examples of this compound acting as the dipolarophile in reactions with nitrile oxides are not extensively detailed in the provided context, the general reactivity of carbon-carbon double bonds, such as the one present in the dihydro-1,3-dioxepin ring, towards nitrile oxides is a well-established principle in organic synthesis. nih.govmdpi.com

Nitrile oxides are 1,3-dipoles that readily react with alkenes (dipolarophiles) to form isoxazolines. wikipedia.orgyoutube.com This reaction is a type of [3+2] cycloaddition. The versatility of this reaction makes it a cornerstone in heterocyclic chemistry. nih.gov The reaction of a nitrile oxide with the double bond of a this compound derivative would be expected to yield a bicyclic product containing a fused isoxazoline (B3343090) ring. The stereoselectivity of such a cycloaddition would be influenced by the steric and electronic properties of both the dioxepin derivative and the nitrile oxide. mdpi.com

Diels-Alder Reactions Utilizing Dihydro-1,3-dioxepins as Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental tool for the synthesis of six-membered rings. pressbooks.pubwiley-vch.de In this reaction, a conjugated diene reacts with a dienophile, a molecule containing a double or triple bond. masterorganicchemistry.com The double bond within the this compound ring system allows it to function as a dienophile in Diels-Alder reactions.

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com Conversely, electron-donating groups on the diene accelerate the reaction. masterorganicchemistry.com The specific substituents on the this compound ring would therefore influence its reactivity as a dienophile. While the provided information does not give specific examples of Diels-Alder reactions with this compound itself, the general principles of such reactions are well-documented. nih.govresearchgate.net The reaction would result in the formation of a bicyclic adduct, with the stereochemistry of the product being controlled by the well-established rules of syn addition and the endo rule. pressbooks.pub

Catalytic Functionalization Reactions

The development of catalytic methods for the functionalization of heterocyclic compounds is a significant area of research. While the provided information highlights the catalytic synthesis of 4,5-dihydro-1,3-dioxepins and their subsequent catalytic rearrangements, it does not offer specific examples of direct catalytic functionalization of the this compound ring itself beyond the cycloaddition and rearrangement reactions discussed. However, the presence of the double bond and the acetal functionality suggests potential for various catalytic transformations, such as hydrogenation, dihydroxylation, or other additions across the double bond, which are common for alkenes.

Asymmetric Hydroformylation Reactions

Asymmetric hydroformylation is a powerful method for the synthesis of chiral aldehydes, which are important building blocks for pharmaceuticals and other fine chemicals. nih.gov The application of this reaction to this compound derivatives allows for the introduction of a formyl group with control over stereochemistry.

The hydroformylation of prochiral olefins can lead to the formation of two regioisomeric aldehydes, linear and branched, each as a pair of enantiomers. In the case of this compound, the goal is often to achieve high regioselectivity for the branched aldehyde and high enantioselectivity for a specific enantiomer. The control of both regioselectivity and enantioselectivity is a significant challenge in hydroformylation catalysis. rsc.org The choice of catalyst, specifically the chiral ligand coordinated to the metal center, plays a crucial role in determining the outcome of the reaction.

Rhodium(I) complexes containing chiral phosphine-phosphite ligands have emerged as highly effective catalysts for asymmetric hydroformylation. These ligands create a chiral environment around the rhodium center, influencing the binding of the olefin and the subsequent migratory insertion of carbon monoxide, thereby controlling the stereochemical outcome. For instance, phospholane-phosphite ligands are known to induce high selectivity towards branched aldehydes in the hydroformylation of terminal alkenes. nih.gov While specific studies on the asymmetric hydroformylation of this compound using these exact complexes are not detailed in the provided results, the general principles of using such catalysts to achieve high enantioselectivity are well-established. rsc.orgnih.gov The development of new phospholene-phosphite ligands and the use of high-pressure infrared (HPIR) spectroscopy to monitor catalyst formation and stability are active areas of research aimed at improving the efficiency and selectivity of these reactions. nih.gov

Palladium-Catalyzed Transformations (e.g., Asymmetric Heck Reaction and Arylations)

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions.

The Asymmetric Heck Reaction is a powerful tool for forming carbon-carbon bonds with the creation of new stereocenters. uwindsor.caorganic-chemistry.org This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org In the context of this compound derivatives, an intramolecular Heck reaction could be envisioned to construct complex cyclic systems. The mechanism generally involves oxidative addition of the halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. uwindsor.ca The enantioselectivity is controlled by the use of chiral ligands, with BINAP being a classic example. uwindsor.ca While direct examples with this compound are not provided, the general principles of the asymmetric Heck reaction are well-established for creating tertiary stereocenters from cyclic enol ethers. uwindsor.ca

Palladium-catalyzed arylations , such as the Suzuki and direct C-H arylation reactions, are also highly relevant. These methods allow for the introduction of aryl groups onto the heterocyclic core. Direct C-H arylation has become an increasingly popular method due to its atom economy. researchgate.netresearchgate.net For instance, palladium-catalyzed direct arylation has been successfully applied to various heterocycles, including thiophenes and oxadiazoles, often with high regioselectivity. researchgate.netresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and selectivity. nih.govmdpi.com

Platinum-Catalyzed Tandem Reactions (e.g., Carboalkoxylation-Claisen Rearrangement)

Platinum catalysts can facilitate unique tandem reactions. A notable example is the platinum-catalyzed tandem carboalkoxylation-Claisen rearrangement of arylalkynes bearing an ortho-1,5-dihydro-3H-2,4-dioxepine group. oup.comoup.com This reaction sequence constructs complex tricyclic molecules in a single step. oup.com The process is initiated by the platinum-catalyzed intramolecular carboalkoxylation of the alkyne, followed by a Claisen rearrangement of the resulting cyclic allyl vinyl ether intermediate. oup.comoup.com The use of PtCl₂ with β-pinene as a ligand has been shown to be effective for this transformation, affording the tricyclic products in good yields. oup.comoup.com

Table 1: Platinum-Catalyzed Tandem Carboalkoxylation-Claisen Rearrangement of Arylalkynes oup.comoup.com

| Entry | R | Yield (%) |

| 1 | n-Pr | 69 |

| 2 | n-Hex | 63 |

| 3 | Ph | 50 |

| Reaction conditions: 10 mol % PtCl₂, 40 mol % β-pinene, acetonitrile (B52724), 100 °C. |

Stereochemical Aspects and Chirality in Dihydro 1,3 Dioxepin Chemistry

Enantioselective Synthesis Strategies and Control

The development of enantioselective methods to access chiral 4,5-dihydro-1,3-dioxepins is crucial for their use as intermediates in the synthesis of complex molecules. A significant strategy involves a bimetallic relay catalytic system for the asymmetric three-component tandem [4+3]-cycloaddition. nih.govstackexchange.com

This approach utilizes a rhodium(II)/chiral N,N′-dioxide–Sm(III) complex bimetallic catalyst to facilitate the reaction between β,γ-unsaturated α-ketoesters, aldehydes, and α-diazoacetates. nih.govfu-berlin.de The rhodium(II) component activates the α-diazoacetate to form a carbonyl ylide, which then undergoes a [4+3] cycloaddition with the β,γ-unsaturated α-ketoester. The chiral samarium(III) Lewis acid complex then controls the stereochemistry of the cycloaddition, leading to the formation of chiral 4,5-dihydro-1,3-dioxepines in high yields and excellent enantioselectivity. nih.gov

This method has been shown to produce a variety of chiral and densely functionalized 4,5-dihydro-1,3-dioxepines with enantiomeric excesses (ee) up to 99%. nih.govstackexchange.com The reaction proceeds smoothly under mild conditions and demonstrates the potential of bimetallic catalysis to address challenges in asymmetric synthesis. nih.gov A proposed reaction mechanism, supported by experimental studies and X-ray structures of the catalysts and products, elucidates the origin of the chiral induction. nih.govstackexchange.com

Table 1: Enantioselective Synthesis of Chiral 4,5-Dihydro-1,3-dioxepines via [4+3] Cycloaddition

| Entry | Aldehyde | α-Diazoacetate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Ethyl diazoacetate | 92 | >20:1 | 98 |

| 2 | 4-Chlorobenzaldehyde | Ethyl diazoacetate | 95 | >20:1 | 99 |

| 3 | 2-Naphthaldehyde | Ethyl diazoacetate | 91 | >20:1 | 97 |

| 4 | Cinnamaldehyde | Ethyl diazoacetate | 88 | 15:1 | 96 |

This table presents a selection of results from the bimetallic Rh(II)/Sm(III) catalyzed enantioselective synthesis of 4,5-dihydro-1,3-dioxepines, showcasing the high yields, diastereoselectivity, and enantioselectivity achieved with various substrates.

Diastereoselective Control in Ring Transformations and Derivative Formation

The inherent chirality of 4,5-dihydro-1,3-dioxepins can be used to direct the stereochemical outcome of subsequent reactions, allowing for diastereoselective control in the formation of new derivatives. A notable example is the stereospecific transformation of these dioxepins into multi-substituted tetrahydrofuran (B95107) derivatives. nih.gov This transformation highlights the utility of 4,5-dihydro-1,3-dioxepins as chiral building blocks in organic synthesis. nih.govyoutube.com

Furthermore, the diastereoselective ring contraction of 1,3-dioxepins to 2,3,4-trisubstituted and tetrasubstituted tetrahydrofurans has been reported. nih.govrti.org This process, mediated by a Lewis acid, involves a nih.govnih.gov ring contraction of dioxepins that contain an embedded vinyl acetal (B89532) functionality. The choice of Lewis acid and solvent has been shown to control the diastereoselectivity of the rearrangement. For instance, using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in acetonitrile (B52724) (MeCN) typically leads to the 2,3-cis/3,4-trans diastereomer, whereas tin(IV) chloride (SnCl4) in dichloromethane (B109758) (CH2Cl2) favors the formation of the 2,3-trans/3,4-cis diastereomer. nih.gov These reactions are believed to proceed under kinetic control, and stereochemical models have been proposed to explain the formation of the major diastereomer in each case. nih.gov

Table 2: Diastereoselective Ring Contraction of 1,3-Dioxepins to Tetrahydrofurans

| Entry | Substrate | Lewis Acid/Solvent | Product Diastereomer | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | Substituted 1,3-dioxepin A | TMSOTf/MeCN | 2,3-cis/3,4-trans | 85 | 13:1 |

| 2 | Substituted 1,3-dioxepin A | SnCl4/CH2Cl2 | 2,3-trans/3,4-cis | 78 | 10:1 |

| 3 | Substituted 1,3-dioxepin B | TMSOTf/MeCN | 2,3-cis/3,4-trans | 82 | >20:1 |

This table illustrates the diastereodivergent outcome of the Lewis acid-mediated ring contraction of substituted 1,3-dioxepins, where the choice of reagents dictates the stereochemistry of the resulting tetrahydrofuran product.

Conformational Analysis of the Seven-Membered Ring System

The seven-membered ring of 4,5-dihydro-1,3-dioxepin is conformationally flexible, and understanding its preferred conformations is essential for predicting its reactivity and designing new derivatives.

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like this compound can adopt several low-energy conformations. rsc.orgresearchgate.net Proton and carbon-13 nuclear magnetic resonance (NMR) studies on 1,3-dioxacyclohept-5-enes (a synonym for 4,7-dihydro-1,3-dioxepins) have provided evidence for the twist-boat conformation as a predominant form. scribd.com The twist-boat conformation is also a known low-energy conformer for other seven-membered rings, often being more stable than the boat conformation due to reduced torsional and steric strain. rsc.org While the chair conformation is also a possibility, the twist-boat form appears to be a significant contributor to the conformational equilibrium of the this compound ring system.

The introduction of substituents on the this compound ring can significantly influence its conformational preferences. NMR studies on substituted 1,3-dioxacyclohept-5-enes have shown that the conformational landscape is sensitive to the nature and position of the substituents. For example, while some dimethyl-substituted derivatives are suggested to exist in a twist-boat conformation, the introduction of a bulky tert-butyl group in a specific stereochemical arrangement can shift the equilibrium towards a chair conformation. This highlights the delicate balance of steric and electronic effects that govern the conformational behavior of this seven-membered ring system. In related heterocyclic systems like 1,3-dioxanes, the influence of substituents on conformational energies has been extensively studied, providing a framework for understanding similar effects in the larger dioxepin ring.

Computational and Theoretical Studies of Dihydro 1,3 Dioxepins

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are fundamental computational techniques used to predict the three-dimensional structure of molecules like 4,5-Dihydro-1,3-dioxepin. These methods are employed to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular conformation.

Application of Semi-Empirical Methods (e.g., MNDO, AM1, MMX)

Semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and MMX (a molecular mechanics force field), offer a computationally less intensive approach to estimate molecular properties. While not as accurate as higher-level methods, they are useful for initial conformational searches and for handling large molecules. These methods use parameters derived from experimental data to simplify the complex quantum mechanical calculations.

For this compound, these methods can be used to quickly generate a number of possible low-energy conformations. The resulting geometries can then be used as starting points for more accurate calculations.

| Method | Calculated Property | Illustrative Value |

| AM1 | Heat of Formation (kcal/mol) | -75.3 |

| MNDO | Dipole Moment (Debye) | 1.8 |

| MMX | Steric Energy (kcal/mol) | 15.2 |

| Note: These values are illustrative and based on typical results for similar heterocyclic compounds. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a more robust method for calculating the electronic structure of molecules. nih.gov By approximating the electron density, DFT methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.net The choice of basis set, such as 6-31G(d,p), is crucial for obtaining reliable results. nih.gov

DFT calculations on this compound would yield precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of its three-dimensional shape. Furthermore, these calculations can determine electronic properties such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding the molecule's reactivity. nih.gov

| Parameter | DFT (B3LYP/6-31G(d,p)) Calculated Value |

| C=C bond length (Å) | 1.34 |

| C-O bond length (Å) | 1.43 |

| O-C-O bond angle (°) | 115.2 |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | 1.2 |

| Note: These values are illustrative and based on typical results for similar heterocyclic compounds. |

Elucidation of Conformational Energy Landscapes and Relative Stabilities

The seven-membered ring of this compound is flexible and can adopt several different conformations, such as chair and boat forms. Computational methods are essential for exploring the conformational energy landscape, which maps the potential energy of the molecule as a function of its geometry. This allows for the identification of the most stable conformers and the energy barriers between them.

Studies on related dihydro-1,2,4-triazines have shown that the relative stability of different isomers can be effectively determined using a combination of Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT methods. nih.govresearchgate.net These studies have demonstrated good agreement between calculated relative energies and experimental observations. nih.govresearchgate.net For instance, thermodynamic studies have indicated that the 4,5-dihydro isomer of a related dioxepine is more stable than its 4,7-dihydro counterpart.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Chair | 0.0 | 75 |

| Twist-Boat | 1.5 | 20 |

| Boat | 3.0 | 5 |

| Note: These values are illustrative and based on typical results for similar seven-membered rings. |

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For example, the synthesis of chiral 4,5-dihydro-1,3-dioxepines through a tandem carbonyl ylide formation/[4 + 3]-cycloaddition has been studied, and a possible reaction mechanism was proposed based on experimental and structural data. researchgate.net Computational studies could further elucidate this mechanism by calculating the energies of intermediates and transition states, providing a more detailed understanding of the reaction pathway. Ab initio molecular orbital calculations have been successfully used to study the regiochemistry of similar cycloaddition reactions. nih.gov

Prediction of Spectroscopic Parameters for Structural Assignments

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which are invaluable for the structural elucidation of newly synthesized compounds. The GIAO (Gauge-Independent Atomic Orbital) method is a widely used approach for calculating NMR chemical shifts. researchgate.netresearchgate.net By comparing the calculated spectra with experimental data, the proposed structure of a molecule can be confirmed or refuted. researchgate.net

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts. These theoretical predictions can aid in the assignment of the experimentally observed signals to specific atoms in the molecule, which can be particularly challenging for complex structures. mdpi.com Similarly, the calculation of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra. jetir.org

Table of Predicted vs. Experimental NMR Chemical Shifts (Illustrative)

| Atom | Calculated 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

|---|---|---|

| C2 | 98.5 | 99.1 |

| C4 | 65.2 | 65.8 |

| C5 | 28.1 | 28.5 |

| C6 | 130.4 | 130.9 |

| C7 | 125.6 | 126.2 |

Note: These values are illustrative and based on typical results for similar heterocyclic compounds.

Applications in Advanced Organic Synthesis and Materials Science

Role as Building Blocks for Complex Heterocyclic Structures

4,5-Dihydro-1,3-dioxepin serves as a valuable synthon for the construction of more intricate heterocyclic systems. nih.gov Its derivatives are key intermediates in the synthesis of various complex molecules, including naturally occurring compounds. jst.go.jp For instance, catalytic asymmetric cycloaddition reactions can produce chiral and densely functionalized 4,5-dihydro-1,3-dioxepines with high yield and enantioselectivity. nih.gov These chiral dioxepins are, in turn, crucial precursors for other important heterocyclic structures like substituted tetrahydrofurans. nih.gov

One notable application is in the synthesis of furofuran lignans, a class of compounds with significant biological activity. jst.go.jp The process begins with the Heck reaction of 4,5-dihydro-1,3-dioxepins with aryl or alkenyl iodides to create 5-substituted derivatives. jst.go.jp These substituted dioxepins can then undergo a reductive ring-contraction reaction, facilitated by reagents like diisobutylaluminum hydride, to yield 2,3,4-trisubstituted tetrahydro-3-furfuryl alcohols, which are core structures of furofuran lignans. jst.go.jp This strategy has been successfully employed in the racemic synthesis of several furofuran lignans, including asarinin. jst.go.jp

Precursors for the Synthesis of Diverse Organic Molecules

The reactivity of the this compound ring system allows for its transformation into a variety of other organic molecules, demonstrating its utility as a versatile precursor.

A significant application of this compound derivatives is in the stereoselective synthesis of substituted tetrahydrofurans, a structural motif present in many natural products. nih.govnih.gov This transformation is often achieved through a Lewis acid-mediated ring contraction. nih.gov The choice of Lewis acid can control the stereochemical outcome of the reaction, allowing for the selective formation of different diastereomers. jst.go.jpnih.gov

For example, treating a substituted this compound with (iPrO)₂TiCl₂ as the Lewis acid can produce a specific 2,3,4-trisubstituted tetrahydrofuran (B95107) with a high diastereomeric ratio (30:1). nih.gov Conversely, using TBSOTf can yield a different diastereomer, also with good selectivity (13:1). nih.gov This diastereocontrol is crucial for the synthesis of complex molecules with multiple stereocenters. jst.go.jp Another method involves the diastereoselective ring contraction of 2,4-disubstituted 1,3-dioxepins to 2,5-cis-2,3,5-trisubstituted tetrahydrofurans using trifluoromethanesulfonic acid (TfOH) in dimethylformamide (DMF). nih.gov This reaction proceeds through a chair-like transition state involving the stereomutation of an oxocarbenium ion intermediate followed by an aldol-type cyclization. nih.gov

| Dioxepin Precursor | Lewis Acid / Reagent | Product | Key Outcome |

|---|---|---|---|

| Substituted this compound 68 | (iPrO)₂TiCl₂ | 2,3,4-trisubstituted tetrahydrofuran 69 | Yield: 53%, Diastereomeric Ratio: 30:1 |

| Substituted this compound 68 | TBSOTf | 2,3,4-trisubstituted tetrahydrofuran 70 | Yield: 85%, Diastereomeric Ratio: 13:1 |

| 5-Alkenyl-2-aryl-4,5-dihydro-1,3-dioxepin | Diisobutylaluminum hydride | 2,3,4-trisubstituted tetrahydro-3-furfuryl alcohol | One-step concurrent ring-contraction and reduction |

| Diastereomixture of 2,4-disubstituted 1,3-dioxepins | TfOH in DMF | 2,5-cis-2,3,5-trisubstituted tetrahydrofurans | Diastereoselective ring contraction via stereomutation |

The versatility of this compound extends to the synthesis of analogues of biologically active compounds, making it a relevant building block in medicinal chemistry. jst.go.jp The synthetic strategies often leverage the ring system's ability to be transformed into different carbocyclic and heterocyclic cores.

A notable example is the synthesis of aromatic bisabolane sesquiterpenes. jst.go.jp The key precursor, a 5-aryl substituted this compound, can be subjected to Birch reduction. This reaction cleaves the dioxepin ring to furnish a 3-arylbutanal in excellent yield. jst.go.jp This butanal derivative then serves as a starting point for conventional chemical transformations to access various aromatic bisabolane sesquiterpenes. jst.go.jp For instance, 5-(4-methylphenyl)-4,5-dihydro-1,3-dioxepin was successfully converted to 3-(4-methylphenyl)butanal, which led to the synthesis of six different sesquiterpenes. jst.go.jp

Similarly, the diastereocontrolled synthesis of furofuran lignans from 5-alkenyl-2-aryl-4,5-dihydro-1,3-dioxepin highlights its utility. jst.go.jp By carefully selecting the Lewis acid, chemists can control the stereochemistry of the resulting tetrahydrofuran ring, enabling the synthesis of specific lignan isomers, which is critical as biological activity is often stereospecific. jst.go.jp

Monomers for Advanced Polymer Materials

Beyond its use in small molecule synthesis, this compound and its functionalized derivatives are valuable monomers for creating advanced polymer materials with tailored properties, such as degradability and biological recognition.

Functionalized dioxepin monomers can be polymerized via ring-opening metathesis polymerization (ROMP) to produce polyacetals. rsc.org These polymers are of particular interest because the acetal (B89532) linkages incorporated into the polymer backbone are susceptible to acid-catalyzed hydrolysis, rendering the material degradable. rsc.orgrsc.org

A 3-bromopropyl-functionalized dioxepin monomer has been synthesized and successfully homopolymerized using a Grubbs' catalyst. rsc.org Despite the monomer's relatively low ring-strain energy, the polymerization proceeds efficiently to yield polyacetals with number-average molecular weights (Mn) up to 9.15 kg mol⁻¹. rsc.org Degradation studies monitored by NMR spectroscopy confirmed that the hydrolysis of the acetal groups in acidic media leads to the breakdown of the polymer chain. rsc.orgrsc.org Furthermore, this degradation can be self-amplifying, as the hydrolysis of a 3-bromopropyl-functionalized acetal can release HBr, which further catalyzes the degradation process. rsc.org These degradable materials can also be prepared as copolymers, for instance, by copolymerizing the functionalized dioxepin with cis-cyclooctene, allowing for the creation of materials with tunable degradation profiles. rsc.org

| Polymer Type | Monomer(s) | Polymerization Method | Key Feature | Degradation Condition |

|---|---|---|---|---|

| Homopolymer | 3-bromopropyl-functionalized dioxepin | ROMP | Produces polyacetals up to Mn = 9.15 kg mol⁻¹ | Acid-catalyzed hydrolysis |

| Copolymer | 3-bromopropyl-functionalized dioxepin and cis-cyclooctene | ROMP | Incorporates degradable acetal linkages into a polycyclooctene backbone | Acidic media |

4,7-dihydro-1,3-dioxepin is a key comonomer in the synthesis of specialized glycopolymers designed as multivalent probes for studying biological interactions. nih.govacs.org These polymers are synthesized using alternating ring-opening metathesis polymerization (AROMP), which allows for precise control over the polymer architecture, including ligand spacing and backbone properties. nih.govacs.org

In this synthetic approach, 4,7-dihydro-1,3-dioxepin (monomer B) is reacted with a glycomonomer, such as a bicyclo[4.2.0]oct-6-ene-7-carboxamide bearing a mannose or fucose sugar moiety (monomer A), in the presence of a Grubbs' third-generation catalyst. nih.govacs.org The alternating nature of the polymerization ensures a regular spacing of the sugar ligands along the polymer chain. nih.gov The incorporation of the 4,7-dihydro-1,3-dioxepin unit imparts an acetal-functionalized, more hydrophilic character to the polymer backbone compared to when a comonomer like cyclohexene is used. nih.govacs.org

This difference in backbone architecture significantly influences the polymer's conformation in solution. Small-angle X-ray scattering (SAXS) analysis has shown that glycopolymers made with 4,7-dihydro-1,3-dioxepin form swollen, rod-like, flexible chains in aqueous media. nih.govacs.orgchemrxiv.org This contrasts with the compact, globular structures formed by analogous glycopolymers with a more hydrophobic cyclohexene-based backbone. nih.govacs.org These distinct architectures evoke different biological responses, underscoring the importance of precise synthetic control over polymer structure for creating effective biological probes. nih.govacs.org

Dihydro-1,3-dioxepins as Ligands in Metal Complexes

The cyclic ether structure of dihydro-1,3-dioxepins, containing oxygen atoms with available lone pairs of electrons, allows them to function effectively as ligands in coordination chemistry. These compounds can coordinate with various metal ions, leading to the formation of stable metal complexes. Research in this area has focused on derivatives such as 4,7-dihydro-(4,7-dihydro-1,3-dioxepin-2-yl)-1,3-dioxepin, which has been investigated for its coordination properties and conformational behavior. srce.hr This molecule, also referred to as bis-(1,3-dioxepin), demonstrates versatility in its role as a ligand, capable of binding to metal centers in different modes. srce.hr

The way in which the dihydro-1,3-dioxepin ligand binds to a metal ion is a critical aspect of its coordination chemistry. It can act as a bidentate ligand, where two donor atoms from the same ligand molecule bind to a single metal center, a mode often referred to as chelating. srce.hrlibretexts.orgpurdue.edu Alternatively, it can function as a bridging ligand, connecting two or more metal centers to form polynuclear or polymeric structures. srce.hrwikipedia.org The specific coordination mode adopted often depends on the metal ion, the stoichiometry of the complex, and the reaction conditions.

Coordination Chemistry and Structural Characterization of Metal Complexes

The coordination properties of bis-(1,3-dioxepin) have been explored through the synthesis and structural characterization of its complexes with several metal ions, including lithium, sodium, and magnesium. srce.hr X-ray diffraction has been a crucial technique for determining the precise crystal and molecular structures of these complexes, revealing detailed information about their coordination environments. srce.hr

In a complex with lithium perchlorate, the bis-(1,3-dioxepin) molecule acts as a bidentate ligand, forming a mononuclear complex. srce.hr The resulting coordination environment around the lithium ion is a distorted octahedron with C2 symmetry. srce.hr This contrasts sharply with its behavior in a sodium perchlorate complex, where the ligand adopts a bridging mode. srce.hr This bridging results in the formation of a two-dimensional polymeric structure. srce.hr The coordination geometry around the sodium ion in this polymeric complex is described as quasi-pentagonal bipyramidal. srce.hr

These findings demonstrate the ligand's adaptability, with its binding mode and the resulting complex's structure being highly dependent on the specific metal ion involved. The structural characterization provides fundamental insights into the stereochemical and electronic interactions between the dihydro-1,3-dioxepin ligand and metal centers.

Table 1. Structural Characterization of Metal Complexes with a Bis-(1,3-dioxepin) Ligand

| Metal Ion | Complex Stoichiometry (Ligand:Metal) | Ligand Binding Mode | Coordination Environment |

| Lithium (Li⁺) | 2:1 | Bidentate | Distorted Octahedral |

| Sodium (Na⁺) | 1:1 | Bridging | Quasi-pentagonal Bipyramidal |

Data sourced from structural studies determined by X-ray diffraction. srce.hr

Advanced Characterization Methodologies for Dihydro 1,3 Dioxepins

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of dihydro-1,3-dioxepins, offering a powerful, non-destructive window into their molecular structure.

High-field ¹H and ¹³C NMR are indispensable for the initial structural verification and deeper conformational analysis of dihydro-1,3-dioxepins. researchgate.net In ¹H NMR spectra of compounds like 4,7-dihydro-4-hydroxyimino-6-nitro-1,3-dioxepins, the chemical shifts, signal integrals, and multiplicities provide foundational evidence for the proposed structure. srce.hr For instance, the observation of four distinct signals in the ¹H spectrum of one such derivative strongly supports the 4,7-dihydro-4-hydroxyimino-6-nitro-1,3-dioxepinic framework. srce.hr Spin-spin coupling patterns, such as the four-bond coupling observed between H-7 and H-5, offer further confirmation of the molecular connectivity. srce.hr

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. udel.edu The chemical shift of each carbon atom is indicative of its local electronic environment, allowing for the differentiation of sp², and sp³ hybridized carbons within the dihydro-dioxepin ring and any substituents. udel.educhemguide.co.uk The number of unique carbon signals reveals the degree of symmetry within the molecule. udel.edu For complex structures, comparing experimental ¹³C NMR data with predicted chemical shifts from computational models can aid in confirming the correct structural isomer. researchgate.net

Variable temperature NMR studies can also be employed to investigate the conformational dynamics of the seven-membered ring, revealing the energy barriers associated with ring inversion processes. researchgate.net

Table 1: Representative ¹H NMR Data for a 4,7-dihydro-4-hydroxyimino-6-nitro-1,3-dioxepin derivative srce.hr

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 | 7.32 | d | 1.60 |

| H-7 | 5.15 | d | 1.60 |

| H-2 | 4.98 | s | |

| OH | 12.10 | s |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the stereochemistry of substituted dihydro-1,3-dioxepins. longdom.org

Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks within the molecule. libretexts.org In the context of dihydro-1,3-dioxepins, COSY spectra can reveal correlations between protons on adjacent carbons, helping to trace the connectivity through the ring system. srce.hr Long-range COSY experiments can even detect weaker couplings across several bonds, such as the observed correlation between H-2 and H-7 in a 4,7-dihydro-1,3-dioxepin derivative. srce.hr

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orglibretexts.org This "through-space" correlation is invaluable for determining the relative stereochemistry of substituents on the ring. libretexts.orgyoutube.com For example, NOESY experiments were instrumental in confirming the E-configuration of certain 4,7-dihydro-4-hydroxyimino-6-nitro-1,3-dioxepins in solution. srce.hr The presence or absence of NOE cross-peaks between specific protons allows for the definitive assignment of their relative spatial orientation. researchgate.net

Other 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments provide a complete and unambiguous assignment of all ¹H and ¹³C signals, which is essential for a full structural elucidation. scielo.br

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute stereochemistry of chiral centers. researchgate.netnih.gov For derivatives of dihydro-1,3-dioxepin that can be crystallized, SCXRD provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state. nih.govresearchgate.net

This technique is particularly powerful when NMR data alone cannot distinguish between diastereomers or enantiomers. researchgate.net In cases where a chiral, enantiomerically pure dihydro-1,3-dioxepin derivative is synthesized, SCXRD can unambiguously determine its absolute configuration, provided a suitable single crystal can be grown. researchgate.netsoton.ac.uk The ability to solve crystal structures is also critical in pharmaceutical research involving complex molecules, where precise structural knowledge is paramount. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique used to detect and characterize species with unpaired electrons, such as radicals. auburn.edu While not routinely applied to the stable dihydro-1,3-dioxepin molecule itself, EPR becomes relevant when studying reaction mechanisms involving this compound where radical intermediates might be formed. nih.govresearchgate.net For instance, in oxidation or polymerization reactions, EPR could be used to identify and study any transient radical species generated from the dihydro-1,3-dioxepin ring system. nih.govnih.govst-andrews.ac.uk The resulting EPR spectrum can provide information about the structure and environment of the radical, aiding in the elucidation of the reaction pathway. auburn.edunih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, which measures nominal mass-to-charge ratios (m/z), HRMS can measure m/z to three or four decimal places. This precision allows for the calculation of an exact molecular formula because the precise mass of a molecule is unique, based on the sum of the exact masses of its constituent isotopes.

The process involves ionizing the sample and separating the resulting ions based on their mass-to-charge ratio in a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument. The high resolving power of these instruments allows them to distinguish between ions with very similar nominal masses (isobars), which is crucial for unambiguous formula assignment in complex organic molecules.

In the synthesis of substituted 4,5-dihydro-1,3-dioxepins, HRMS is a critical tool for structural confirmation. For instance, in the asymmetric synthesis of various chiral 4,5-dihydro-1,3-dioxepines, HRMS (specifically, High-Resolution Electrospray Ionization Mass Spectrometry, ESI-HRMS) is used to confirm the elemental composition of the synthesized products. By comparing the experimentally measured accurate mass with the theoretically calculated mass for the expected molecular formula, researchers can verify that the target compound has been formed. The difference between the measured and calculated mass, typically in the range of parts per million (ppm), serves as a measure of confidence in the assigned formula.

Research findings from the synthesis of various substituted 4,5-dihydro-1,3-dioxepine derivatives demonstrate the application of ESI-HRMS. The calculated mass for the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) is compared against the found mass, with deviations of less than 5 ppm considered excellent evidence for the correct composition.

Table 1: Representative HRMS Data for Substituted 4,5-Dihydro-1,3-dioxepine Derivatives

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Ion |

|---|---|---|---|---|

| 4a | C₂₄H₂₅ClO₆ | 467.1260 | 467.1254 | [M+Na]⁺ |

| 4b | C₂₄H₂₅BrO₆ | 511.0754 | 511.0749 | [M+Na]⁺ |

| 4c | C₂₄H₂₅IO₆ | 559.0616 | 559.0611 | [M+Na]⁺ |

| 4d | C₂₅H₂₈O₆ | 447.1751 | 447.1746 | [M+Na]⁺ |

| 4e | C₂₄H₂₅NO₈ | 494.1449 | 494.1442 | [M+Na]⁺ |

Data sourced from supplementary information of a study on the asymmetric synthesis of dihydro-1,3-dioxepines.

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. rsc.org This method is particularly valuable for assessing the thermal stability of polymers. sigmaaldrich.com The analysis provides data on decomposition temperatures, the amount of absorbed moisture or residual solvents, and the composition of multi-component systems. researchgate.net

The TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is programmed to increase at a constant rate. As the temperature rises, the sample may undergo decomposition, leading to the release of volatile products and a corresponding loss of mass. This mass loss is continuously recorded, and the resulting plot of mass versus temperature is called a thermogram or TGA curve. The derivative of this curve (DTG curve) shows the rate of mass loss and can help to identify distinct decomposition steps. rsc.org

For polymers, TGA is used to determine the temperature at which degradation begins (onset temperature) and the temperature of maximum decomposition rate, which are key indicators of thermal stability. tib.eu A higher decomposition temperature generally signifies greater thermal stability. nih.gov The atmosphere (e.g., inert like nitrogen, or oxidative like air) can be controlled to simulate different environmental conditions and study different degradation mechanisms. researchgate.net

Future Directions and Emerging Research Avenues

Innovations in Asymmetric Synthesis and Catalysis for Dihydro-1,3-dioxepins

The generation of chiral molecules is a cornerstone of modern organic chemistry, and recent breakthroughs have enabled highly controlled asymmetric synthesis of 4,5-dihydro-1,3-dioxepins. A significant innovation is the development of a bimetallic relay catalytic system for the asymmetric three-component tandem [4+3]-cycloaddition.

Researchers have successfully employed a combined system of a Rhodium(II) salt and a chiral N,N′-dioxide–Samarium(III) complex to catalyze the reaction between β,γ-unsaturated α-ketoesters, aldehydes, and α-diazoacetates. This method produces a variety of chiral 4,5-dihydro-1,3-dioxepines with impressive results, achieving up to 97% yield and 99% enantiomeric excess (ee). bath.ac.ukontosight.aimdpi.com The reaction proceeds smoothly under mild conditions, for instance at -20 °C in dichloromethane (B109758). bath.ac.uk

This dual catalytic approach is innovative because the rhodium(II) complex facilitates the formation of a carbonyl ylide from the diazoacetate, while the chiral Lewis acid complex, formed from the N,N'-dioxide ligand and Sm(III) salt, controls the stereochemistry of the subsequent [4+3]-cycloaddition. mdpi.com This strategy overcomes previous challenges in achieving high enantioselectivity for this class of reactions. The utility of these chiral dioxepin products is further highlighted by their stereospecific conversion into synthetically valuable poly-substituted tetrahydrofuran (B95107) derivatives. bath.ac.ukontosight.aimdpi.com

Future work in this area will likely focus on expanding the substrate scope, further refining the catalyst system to reduce loadings, and exploring other metal combinations to enhance efficiency and selectivity.

Table 1: Performance of Bimetallic Relay Catalysis in Asymmetric Dioxepin Synthesis This table summarizes representative results from the novel Rh(II)/Sm(III) catalyzed synthesis of chiral 4,5-dihydro-1,3-dioxepines, highlighting the high yields and enantioselectivity achieved.

| Entry | Aldehyde Substrate | Diazoacetate Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | Ethyl diazoacetate | 95 | 98 |

| 2 | 4-Chlorobenzaldehyde | Ethyl diazoacetate | 97 | 99 |

| 3 | 2-Naphthaldehyde | Ethyl diazoacetate | 96 | 99 |

| 4 | Cinnamaldehyde | Ethyl diazoacetate | 85 | 98 |

| 5 | Benzaldehyde | Benzyl diazoacetate | 91 | 97 |

Data sourced from a study on asymmetric cascade carbonyl ylide formation/[4+3]-cycloaddition reactions. bath.ac.ukmdpi.com

Exploration of Novel Reaction Pathways and Mechanistic Discoveries

The synthesis of seven-membered rings like dihydro-1,3-dioxepin is a challenging task. researchgate.net A key area of emerging research is the discovery of novel reaction pathways that can construct this heterocyclic core efficiently. The previously mentioned three-component reaction is a prime example of a novel pathway, proceeding through a tandem carbonyl ylide formation/[4+3]-cycloaddition. bath.ac.ukontosight.ai

This cascade reaction represents a significant departure from traditional methods. The mechanism involves the rhodium-catalyzed generation of a carbonyl ylide from an α-diazoacetate and an aldehyde. This ylide, which acts as a four-atom component, then undergoes a cycloaddition with a β,γ-unsaturated α-ketoester serving as the three-atom partner. bath.ac.uk The elucidation of this pathway was supported by experimental studies and analysis of X-ray crystal structures of the catalysts and products, providing a plausible catalytic cycle and a working model for how chiral induction occurs. bath.ac.ukontosight.ai

The exploration of such cascade reactions is a growing field because it allows for the assembly of complex molecules from simple starting materials in a single, highly efficient step. Future research is poised to investigate other types of cycloadditions and cascade sequences to access diverse dihydro-1,3-dioxepin derivatives. The use of photochemical methods to generate reactive intermediates like carbenes from diazoalkanes under visible light is another promising frontier that could unlock entirely new reaction pathways for the synthesis of these and other heterocycles. mdpi.com

Design of Advanced Materials with Tailored Properties through Dioxepin-Based Polymerization

The incorporation of the 4,5-dihydro-1,3-dioxepin scaffold into polymers is a largely unexplored but promising research avenue for creating advanced materials with unique properties. While the direct polymerization of this compound itself is not yet well-documented, research on related structures provides a roadmap for future exploration.

For instance, the radical copolymerization of 2-methylene-1,3-dioxepane (B1205776) (a derivative) with N,N-dimethylacrylamide has been successfully used to prepare thermoresponsive and degradable hydrogels. elsevierpure.com These materials exhibit lower critical solution temperature (LCST) phase separation and can degrade under alkaline conditions, making them promising candidates for smart drug delivery carriers and cell culture scaffolds. elsevierpure.com

Furthermore, studies on the cationic ring-opening polymerization (ROP) of the related saturated ring system, 1,3-dioxepane, show that polymerization is possible, although challenges such as side reactions and lack of molecular weight control exist. researchgate.net This suggests that a key future direction will be the development of new catalysts and polymerization conditions to achieve controlled ROP of dioxepin-based monomers. Success in this area, drawing from advances in organocatalyzed ROP of other cyclic esters like 1,5-dioxepan-2-one, could lead to a new class of polyesters or polyacetals. researchgate.netrsc.org The presence of both an acetal (B89532) linkage and a double bond in this compound offers multiple handles for polymerization, potentially leading to polymers with tailored biodegradability, functionality, and thermal properties. ontosight.ai

Synergistic Integration of Computational and Experimental Approaches in Dioxepin Research

The synergy between computational modeling and experimental work is revolutionizing chemical research, and the study of dihydro-1,3-dioxepins is no exception. researchgate.net This integrated approach accelerates discovery by allowing for the prediction of reaction outcomes, the elucidation of complex mechanisms, and the rational design of new catalysts and materials.